3-Fluoro-4-methylbenzohydrazide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylbenzohydrazide hydrochloride typically involves the reaction of 3-fluoro-4-methylbenzoic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3-Fluoro-4-methylbenzohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylbenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzohydrazide
- 4-Fluoro-3-methylbenzohydrazide
- 3-Chloro-4-methylbenzohydrazide
Uniqueness
3-Fluoro-4-methylbenzohydrazide hydrochloride is unique due to the presence of both fluorine and methyl groups on the benzohydrazide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-Fluoro-4-methylbenzohydrazide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, applications in research, and relevant case studies.
This compound is characterized by the presence of both fluorine and methyl groups on the benzohydrazide structure. This unique configuration contributes to its chemical reactivity and biological activity. The compound functions primarily as an enzyme inhibitor, binding to active sites of specific enzymes and obstructing their catalytic functions. This inhibition can lead to significant alterations in various biochemical pathways, making it a valuable tool in experimental and therapeutic contexts.
Applications in Scientific Research
The compound has a wide range of applications across different scientific domains:
- Organic Synthesis : It serves as a reagent in organic synthesis and as a precursor for more complex molecular constructs.
- Biochemical Assays : Utilized in assays to study enzyme inhibition, it helps elucidate the roles of specific enzymes in metabolic pathways.
- Drug Discovery : Investigated for potential therapeutic properties, it has been identified as a lead compound for developing new drugs, particularly in cancer therapy .
Inhibition of mTOR Pathway
Recent studies have highlighted the role of hydrazide derivatives, including this compound, as inhibitors of the mechanistic target of rapamycin (mTOR) pathway. The mTOR pathway is crucial in regulating cell growth, proliferation, and survival. Inhibition of this pathway can induce autophagy and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models. For instance, compounds derived from 4-methylbenzohydrazide have shown promising results in suppressing cell proliferation and inducing cell death through autophagic mechanisms .
Study on Triple-Negative Breast Cancer
A significant study focused on the effects of 4-methylbenzohydrazide derivatives revealed that certain compounds could effectively inhibit mTOR activity. The lead compound demonstrated potent inhibitory effects on TNBC cell lines (MDA-MB-231 and MDA-MB-468), leading to reduced tumor growth and enhanced apoptosis rates. This finding suggests that derivatives of this compound could be developed into effective therapeutic agents for treating aggressive breast cancers .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Key Activity | Notes |
---|---|---|
3-Fluoro-4-methylbenzohydrazide | mTOR inhibition | Effective against TNBC |
4-Fluoro-3-methylbenzohydrazide | Moderate cytotoxicity | Less potent than its 3-fluoro counterpart |
3-Chloro-4-methylbenzohydrazide | Antifungal properties | Different mechanism of action |
This table illustrates the varying degrees of biological activity among similar compounds, highlighting the unique efficacy of this compound.
Properties
IUPAC Name |
3-fluoro-4-methylbenzohydrazide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH/c1-5-2-3-6(4-7(5)9)8(12)11-10;/h2-4H,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFHWWLWGOGHCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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